molecular formula C20H26N2OS B2702234 1-(4-tert-butylphenyl)-3-cyclopropyl-3-[2-(thiophen-2-yl)ethyl]urea CAS No. 1396883-78-5

1-(4-tert-butylphenyl)-3-cyclopropyl-3-[2-(thiophen-2-yl)ethyl]urea

Cat. No.: B2702234
CAS No.: 1396883-78-5
M. Wt: 342.5
InChI Key: NTJNIVNTTFWQHV-UHFFFAOYSA-N
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Description

1-(4-tert-butylphenyl)-3-cyclopropyl-3-[2-(thiophen-2-yl)ethyl]urea is a complex organic compound that features a unique combination of functional groups, including a tert-butylphenyl group, a cyclopropyl group, and a thiophene ring

Scientific Research Applications

Future Directions

The future research directions for this compound could be vast, depending on its intended application. It could be studied for potential uses in medicinal chemistry, materials science, or other fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-tert-butylphenyl)-3-cyclopropyl-3-[2-(thiophen-2-yl)ethyl]urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(4-tert-butylphenyl)-3-cyclopropyl-3-[2-(thiophen-2-yl)ethyl]urea can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Nitric acid, halogens (e.g., bromine, chlorine)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro derivatives, halogenated compounds

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-tert-butylphenyl)-3-cyclopropyl-3-[2-(thiophen-2-yl)ethyl]urea is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its lipophilicity, while the cyclopropyl and thiophene rings contribute to its stability and reactivity .

Properties

IUPAC Name

3-(4-tert-butylphenyl)-1-cyclopropyl-1-(2-thiophen-2-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2OS/c1-20(2,3)15-6-8-16(9-7-15)21-19(23)22(17-10-11-17)13-12-18-5-4-14-24-18/h4-9,14,17H,10-13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJNIVNTTFWQHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)N(CCC2=CC=CS2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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